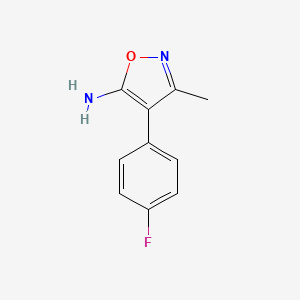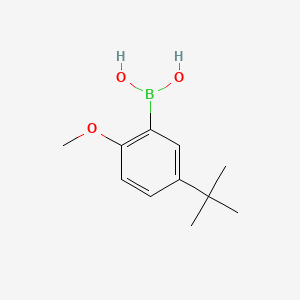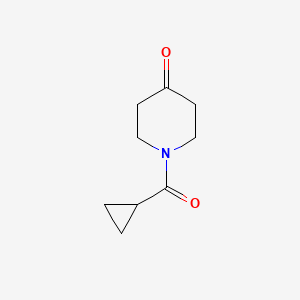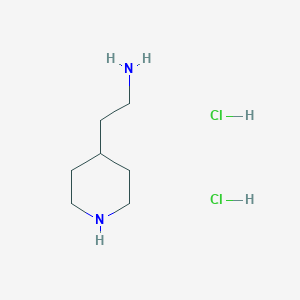
4-(2-氨基乙基)哌啶二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an aminoethyl group at the 4-position
科学研究应用
4-(2-Aminoethyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychotic disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 4-(2-Aminoethyl)piperidine dihydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .
Mode of Action
4-(2-Aminoethyl)piperidine dihydrochloride acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of TAAR1 can modulate the activity of monoaminergic systems in the brain, which are involved in various physiological functions such as mood, cognition, and perception .
Biochemical Pathways
Upon activation of TAAR1, 4-(2-Aminoethyl)piperidine dihydrochloride can influence several biochemical pathways. These include the modulation of dopamine-dependent hyperlocomotion, which is a key factor in disorders associated with increased dopaminergic function, such as schizophrenia .
Result of Action
The activation of TAAR1 by 4-(2-Aminoethyl)piperidine dihydrochloride can lead to a reduction in dopamine-dependent hyperlocomotion . This suggests that the compound could potentially be used in the treatment of disorders associated with increased dopaminergic function, such as schizophrenia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)piperidine dihydrochloride typically involves the conjugate addition of phenylboronic acid to dihydropyridin-4(1H)-ones, followed by homologation of the ketones . The key steps include:
Conjugate Addition: Phenylboronic acid is added to dihydropyridin-4(1H)-ones.
Homologation: The resulting ketones are homologated to introduce the aminoethyl group.
Industrial Production Methods
Industrial production methods for 4-(2-Aminoethyl)piperidine dihydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce intermediates.
Purification: Techniques like recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted piperidine derivatives.
相似化合物的比较
4-(2-Aminoethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:
4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride: Another TAAR1 agonist with similar biological activity.
1-Methylpiperidines: Show high affinity for σ1 receptors but differ in their selectivity and biological effects.
Uniqueness
The uniqueness of 4-(2-Aminoethyl)piperidine dihydrochloride lies in its specific interaction with TAAR1 and its potential therapeutic applications in treating disorders associated with dopaminergic dysfunction, such as schizophrenia .
属性
IUPAC Name |
2-piperidin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-4-1-7-2-5-9-6-3-7;;/h7,9H,1-6,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZGICLENNVUHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590175 |
Source


|
| Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90000-31-0 |
Source


|
| Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

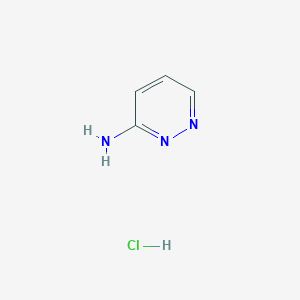
![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)
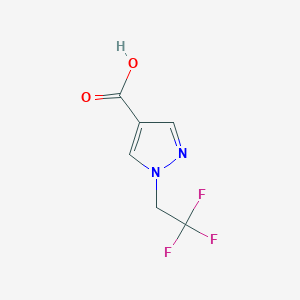
![2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B1285341.png)
